REACTION_CXSMILES
|
[BH4-].[Na+].[F:3][C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[C:6]([F:13])[C:5]=1[N:14]1[CH2:19][CH2:18][S:17][CH2:16][CH2:15]1>CO.C(OCC)(=O)C>[F:13][C:6]1[CH:7]=[C:8]([NH2:10])[CH:9]=[C:4]([F:3])[C:5]=1[N:14]1[CH2:15][CH2:16][S:17][CH2:18][CH2:19]1 |f:0.1|
|
Name
|
|
Quantity
|
285 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
NiCl2.6H2O
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-(2,6-difluoro-4-nitrophenyl)thiomorpholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)N1CCSCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic portion was washed with water (30 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the volatiles
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1N1CCSCC1)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |